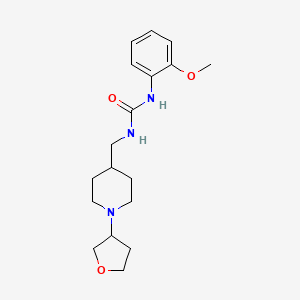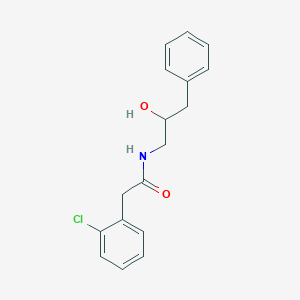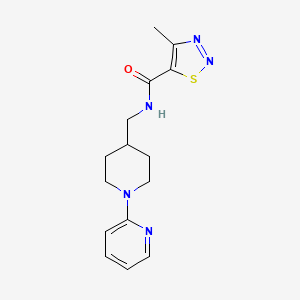![molecular formula C17H19N5 B2407722 1-(2-甲基苯基)-4-哌啶基吡唑并[5,4-d]嘧啶 CAS No. 955306-12-4](/img/structure/B2407722.png)
1-(2-甲基苯基)-4-哌啶基吡唑并[5,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[5,4-d]pyrimidine core, which is fused with a piperidine ring and a 2-methylphenyl group. This unique structure contributes to its distinctive chemical and biological properties.
科学研究应用
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been shown to interact with several therapeutic targets . For instance, they have been found to inhibit dihydrofolate reductase (DHFR), various kinases such as tyrosine-protein kinase transforming protein Abl or MAP kinases, and biotin carboxylase .
Mode of Action
Similar pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
They are involved in the de novo synthesis of purines and pyrimidines, reduction of nucleotides to deoxynucleotides, and recycling of purine bases .
Pharmacokinetics
It’s mentioned that the degree of lipophilicity of similar compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar pyrimidine derivatives have shown significant cytotoxic activities against various cell lines . They have been found to alter cell cycle progression and induce apoptosis within cells .
生化分析
Biochemical Properties
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine, like other pyrimidine derivatives, can interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Given the known activities of similar pyrimidine derivatives, it is plausible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative. This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Construction of Pyrazolo[5,4-d]pyrimidine Core: The pyrazole derivative is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[5,4-d]pyrimidine core. This step often requires heating and the use of a catalyst such as zinc chloride or copper salts.
Introduction of Piperidine Ring: The pyrazolo[5,4-d]pyrimidine core is further functionalized by introducing a piperidine ring through nucleophilic substitution reactions.
Attachment of 2-Methylphenyl Group: Finally, the 2-methylphenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[5,4-d]pyrimidine core, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper salts, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives with potential biological activities.
相似化合物的比较
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups. They also exhibit diverse biological activities and are studied for their therapeutic potential.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused with a pyrimidine ring and show similar biological activities, including kinase inhibition and anticancer properties.
Quinazoline Derivatives: Quinazolines are another class of fused heterocycles with significant biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine lies in its specific substitution pattern and the presence of the piperidine ring, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-7-3-4-8-15(13)22-17-14(11-20-22)16(18-12-19-17)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNSKZXOGXEZRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-tert-butyl 1-ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2407639.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)
![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)

![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)


![(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide](/img/structure/B2407654.png)
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)

![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)

![methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2407662.png)
